2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene
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Overview
Description
2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene typically involves the bromination of 4-(tert-butyl)-1-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also involve continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Alcohols, amines, or other substituted derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound can be used to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-4-methyl-1-phenylbenzene: Similar structure but with a phenyl group instead of a tert-butyl group.
2-(Chloromethyl)-4-(tert-butyl)-1-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(tert-Butyl)-1-methylbenzene: Lacks the bromomethyl group, making it less reactive.
Uniqueness
2-(Bromomethyl)-4-(tert-butyl)-1-methylbenzene is unique due to the combination of the bromomethyl group with the steric hindrance provided by the tert-butyl group. This combination makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Properties
IUPAC Name |
2-(bromomethyl)-4-tert-butyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGMSYQIBJOYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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